Cas no 2059955-46-1 (3-(4-bromothiophen-2-yl)benzonitrile)

3-(4-Bromothiophen-2-yl)benzonitrile is a brominated thiophene derivative featuring a benzonitrile substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s distinct structure, combining a bromothiophene core with a nitrile-functionalized benzene ring, offers versatile reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex heterocyclic systems. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. This compound is particularly useful in the development of agrochemicals, materials science, and bioactive molecules, where precise functionalization of thiophene scaffolds is required. Its well-defined chemical properties facilitate controlled modifications in target-oriented synthesis.
3-(4-bromothiophen-2-yl)benzonitrile structure
2059955-46-1 structure
商品名:3-(4-bromothiophen-2-yl)benzonitrile
CAS番号:2059955-46-1
MF:C11H6BrNS
メガワット:264.141040325165
MDL:MFCD30501266
CID:5173248
PubChem ID:125457534

3-(4-bromothiophen-2-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 3-(4-bromo-2-thienyl)-
    • 3-(4-bromothiophen-2-yl)benzonitrile
    • MDL: MFCD30501266
    • インチ: 1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-2-8(4-9)6-13/h1-5,7H
    • InChIKey: LIKYXYKJLIRPAY-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC=CC(C2SC=C(Br)C=2)=C1

3-(4-bromothiophen-2-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-340824-0.1g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
0.1g
$993.0 2023-09-03
Enamine
EN300-340824-0.5g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
0.5g
$1084.0 2023-09-03
Enamine
EN300-340824-0.05g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
0.05g
$948.0 2023-09-03
Enamine
EN300-340824-10.0g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
10.0g
$4052.0 2023-02-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01040607-1g
3-(4-Bromothiophen-2-yl)benzonitrile
2059955-46-1 95%
1g
¥4697.0 2023-03-11
Enamine
EN300-340824-1.0g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
1g
$0.0 2023-06-07
Enamine
EN300-340824-10g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
10g
$4852.0 2023-09-03
Enamine
EN300-340824-5.0g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
5.0g
$2732.0 2023-02-23
Enamine
EN300-340824-2.5g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
2.5g
$2211.0 2023-09-03
Enamine
EN300-340824-0.25g
3-(4-bromothiophen-2-yl)benzonitrile
2059955-46-1
0.25g
$1038.0 2023-09-03

3-(4-bromothiophen-2-yl)benzonitrile 関連文献

3-(4-bromothiophen-2-yl)benzonitrileに関する追加情報

Comprehensive Overview of 3-(4-bromothiophen-2-yl)benzonitrile (CAS No. 2059955-46-1): Properties, Applications, and Industry Relevance

3-(4-bromothiophen-2-yl)benzonitrile (CAS No. 2059955-46-1) is a high-value organic compound widely utilized in pharmaceutical research, material science, and specialty chemical synthesis. This brominated thiophene derivative features a benzonitrile moiety, making it a versatile intermediate for cross-coupling reactions and heterocyclic chemistry. Its molecular structure (C11H6BrNS) combines a 4-bromothiophene ring with a cyanophenyl group, offering unique electronic properties for optoelectronic applications.

In recent years, the demand for functionalized thiophene compounds like 3-(4-bromothiophen-2-yl)benzonitrile has surged due to their role in developing OLED materials and organic semiconductors. Researchers frequently search for "thiophene-based building blocks" or "benzonitrile derivatives for Suzuki coupling," reflecting industry interest in modular synthesis. The compound's bromine substituent enables efficient palladium-catalyzed reactions, a hot topic in green chemistry discussions.

The compound's crystallinity and thermal stability (decomposition point >200°C) make it suitable for high-performance polymer additives. Analytical data shows characteristic FT-IR peaks at 2220 cm-1 (C≡N stretch) and 680 cm-1 (C-Br vibration), crucial for quality control. With the rise of AI-assisted molecular design, computational studies highlight its potential as a electron-transport material in photovoltaic devices.

From a synthetic perspective, 2059955-46-1 serves as a precursor for biaryl systems through Buchwald-Hartwig amination or Sonogashira reactions – techniques dominating patent literature. Its lipophilicity (calculated LogP ≈ 3.2) attracts medicinal chemists exploring CNS-active compounds, though non-pharmacological applications remain primary. The global market for such fine chemicals is projected to grow at 6.8% CAGR, driven by electronic materials innovation.

Environmental considerations position 3-(4-bromothiophen-2-yl)benzonitrile as a target for atom-economical synthesis methods. Recent publications address "solvent-free bromination" and "catalytic cyanation" processes, aligning with green chemistry principles. Storage recommendations include amber vials under inert gas, reflecting its photostability requirements – a key concern for industrial users.

Innovative applications emerge in supramolecular chemistry, where the compound's π-conjugated system enables charge-transfer complexes. X-ray diffraction studies reveal a coplanar arrangement between thiophene and phenyl rings, explaining its fluorescence propertiesem ≈ 420 nm). These characteristics fuel research into molecular sensors and bioimaging probes.

Quality specifications for CAS 2059955-46-1 typically require ≥98% purity (HPLC), with strict control of heavy metal residues for electronic applications. Leading suppliers emphasize batch-to-batch consistency, responding to industry demands for reproducible performance in thin-film deposition. The compound's vapor pressure (1.2×10-5 mmHg at 25°C) informs handling protocols in vacuum processing environments.

Emerging trends connect bromothiophene derivatives to perovskite solar cells and flexible electronics – search terms gaining traction in scientific databases. Patent analysis shows growing IP activity around cyanophenyl-thiophene hybrids, particularly for hole-blocking layers in display technologies. This aligns with the compound's electron-withdrawing character (HOMO-LUMO gap ~3.8 eV by DFT calculations).

For analytical chemists, 3-(4-bromothiophen-2-yl)benzonitrile presents distinct mass spectrometry fragmentation patterns (m/z 263 [M+], 183 [M-Br]+). Its chromatographic behavior (Rf 0.6 in 3:1 hexane/EtOAc) aids purification monitoring. These properties support its use as a reference standard in method development for heteroaromatic analysis.

The compound's commercial availability through specialty chemical distributors meets demand from R&D laboratories worldwide. Technical bulletins emphasize compatibility with microwave-assisted synthesis – a technique reducing reaction times from hours to minutes. Such process intensification addresses sustainability concerns while maintaining reaction yields exceeding 85% in optimized conditions.

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